molecular formula C8H4INO2 B1210601 5-Iodoisatin CAS No. 20780-76-1

5-Iodoisatin

Cat. No.: B1210601
CAS No.: 20780-76-1
M. Wt: 273.03 g/mol
InChI Key: OEUGDMOJQQLVAZ-UHFFFAOYSA-N
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Description

5-Iodoisatin is a chemical compound that belongs to the class of indoles. It is characterized by the presence of an iodine atom at the fifth position of the isatin molecule. The molecular formula of this compound is C8H4INO2, and it has a molecular weight of 273.03 g/mol . This compound is known for its role as an anticoronaviral agent and has been studied for various biological and pharmacological activities .

Safety and Hazards

5-Iodoisatin is light sensitive . It is recommended to avoid all personal contact, including inhalation . Protective clothing should be worn when there is a risk of exposure . It should be used in a well-ventilated area . It is advised against allowing the material to contact humans, exposed food, or food utensils .

Mechanism of Action

Target of Action

5-Iodoisatin is a member of indoles

Mode of Action

It is known that this compound undergoes condensation reactions with various compounds . For example, it reacts with phenol to yield 5-iodophenolisatin . It also reacts with malonic acid to yield 6-iodo-2-quinolone-4-carboxylic acid . These reactions suggest that this compound may interact with its targets through a mechanism involving condensation reactions.

Result of Action

It has been suggested that this compound has a role as an anticoronaviral agent . This suggests that the compound may have antiviral effects at the molecular and cellular levels.

Action Environment

It is known that this compound is light sensitive , suggesting that exposure to light may affect its stability and potentially its efficacy.

Biochemical Analysis

Biochemical Properties

5-Iodoisatin plays a significant role in biochemical reactions, particularly in condensation reactions. It undergoes condensation with phenol to yield 5-iodophenolisatin and with malonic acid to produce 6-iodo-2-quinolone-4-carboxylic acid . These reactions highlight the compound’s ability to interact with various substrates, facilitating the formation of complex molecules. Additionally, this compound has been identified as an anticoronaviral agent, indicating its potential interaction with viral proteins and enzymes .

Cellular Effects

This compound exhibits notable effects on cellular processes. It has been shown to possess antioxidant properties, which can influence cellular metabolism and protect cells from oxidative stress . The compound’s interaction with reactive oxygen species, such as peroxynitrite, suggests its role in modulating cell signaling pathways and gene expression. This modulation can lead to changes in cellular functions, including immune responses and metabolic activities .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It interacts with biomolecules via binding interactions, influencing enzyme activity and gene expression. For instance, its reaction with peroxynitrite involves oxidative decarbonylation, leading to the formation of reactive intermediates that can modify proteins and nucleic acids . These interactions highlight the compound’s potential as a modulator of biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is light-sensitive and should be stored in dark conditions to maintain its stability . Over time, degradation products may form, potentially altering its biological activity. Long-term studies have shown that this compound can have sustained effects on cellular functions, particularly in in vitro settings where it continues to exhibit antioxidant properties .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antioxidant activity and modulation of immune responses. At higher doses, toxic or adverse effects may be observed, including potential damage to cellular structures and disruption of metabolic processes . These dosage-dependent effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Its role in condensation reactions with phenol and malonic acid indicates its participation in the formation of complex molecules . Additionally, the compound’s antioxidant properties suggest its involvement in redox reactions, influencing metabolic flux and the levels of reactive oxygen species .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biological effects . The compound’s solubility in organic solvents, such as acetone and ethanol, also influences its distribution and accumulation in different tissues .

Subcellular Localization

This compound’s subcellular localization is influenced by its chemical properties and interactions with cellular components. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localizations can affect its activity and function, enabling it to modulate biochemical pathways within distinct cellular environments .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Iodoisatin can be synthesized through several methods. One common synthetic route involves the iodination of isatin. The process typically includes the following steps:

    Starting Material: Isatin is used as the starting material.

    Iodination: The iodination reaction is carried out using iodine monochloride (ICl) as the iodinating agent.

    Reaction Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar iodination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

5-Iodoisatin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity. Its ability to undergo specific condensation and substitution reactions makes it a valuable compound in synthetic chemistry. Additionally, its potential as an anticoronaviral agent and antioxidant sets it apart from other isatin derivatives .

Properties

IUPAC Name

5-iodo-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4INO2/c9-4-1-2-6-5(3-4)7(11)8(12)10-6/h1-3H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEUGDMOJQQLVAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)C(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50174866
Record name 5-Iodo-1H-indole-2,3-dione
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Molecular Weight

273.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20780-76-1
Record name 5-Iodoisatin
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Record name 5-Iodo-1H-indole-2,3-dione
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Record name 20780-76-1
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Record name 5-Iodo-1H-indole-2,3-dione
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Record name 5-iodo-1H-indole-2,3-dione
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Synthesis routes and methods

Procedure details

N-Iodosuccinimide (8.68 g, 38.6 mmol) was added to a stirred mixture of 6-chloro-isatin (6.98 g, 38.6 mmol) and TfOH (120 g) at 0° C. under N2. Ice-bath was removed and stirring at room temperature was continued for 19 h. The mixture was poured to ice-water. The precipitate was collected by filtration, washed with water (until pH˜7), and dried to give 6-chloro, 5-iodo-isatine (10.5 g) as a 95% pure (1H NMR, 400 MHz), orange solid: 1H NMR (DMSO-d6) 7.10 (s, 1 H), 7.96 (s, 1 H), 11.21 (s, 1 H); ms 305.9 (M−H+).
Quantity
8.68 g
Type
reactant
Reaction Step One
Quantity
6.98 g
Type
reactant
Reaction Step One
Name
Quantity
120 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key structural features of 5-Iodoisatin and how do they influence its interactions?

A1: this compound (5-iodo-1H-indole-2,3-dione), with the molecular formula C8H4INO2 [], exhibits specific structural characteristics that dictate its interactions. Notably, the presence of N-H and C=O groups enables the formation of hydrogen bonds. Research has shown that this compound molecules form chains through N-H...O and C-H...O hydrogen bonds. Additionally, these chains further connect into sheets via intriguing iodo-carbonyl interactions [].

Q2: How does the introduction of iodine at the 5th position of the isatin molecule affect its biological activity?

A2: Research indicates that incorporating iodine at the 5th position of the isatin molecule significantly enhances its inhibitory potency compared to the parent isatin molecule []. This modification is thought to influence interactions with biological targets, potentially through altered binding affinities or modification of downstream signaling pathways.

Q3: What are the potential applications of this compound in the synthesis of more complex molecules?

A3: this compound serves as a valuable starting material in organic synthesis. One example is its use in the synthesis of tryptanthrin (couroupitine) derivatives []. Additionally, this compound serves as a key building block in synthesizing a novel intercalating nucleic acid monomer [, ]. This monomer, containing a 3-(9-((4-oxyphenyl)ethynyl)-6H-indolo[2,3-b]quinoxalin-6-yl)propan-1-amine moiety, shows promise for applications related to stabilizing DNA structures like triplexes, three-way junctions, and G-quadruplexes [, ].

Q4: Have any studies investigated the antimitotic activity of this compound derivatives?

A4: Yes, studies have explored the antimitotic effects of this compound derivatives, particularly its Mannich bases []. These derivatives, especially those containing N-bis-(2-chloroethyl) and N-bis-(2-hydroxyethyl) groups, exhibited noteworthy antimitotic activity against HeLa cells in culture and in a phytotest using Lepidium sativum L [].

Q5: Are there established methods to assess the effects of this compound and its derivatives on cellular processes?

A5: Researchers utilize various techniques to evaluate the impact of this compound and its derivatives on cellular functions. One approach involves studying morphological deformations in cells treated with the compounds []. Additionally, measuring the incorporation of radiolabeled precursors into DNA provides insights into the compounds' effects on DNA synthesis []. These methods help researchers understand the mechanisms of action and potential applications of this compound and its derivatives.

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